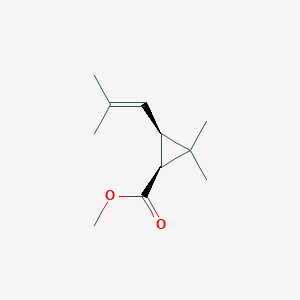

Methyl (-)-cis-chrysanthemate

Description

Structure

3D Structure

Properties

CAS No. |

55700-72-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9-/m1/s1 |

InChI Key |

ITNHSNMLIFFVQC-RKDXNWHRSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OC)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches

Total synthesis aims to construct the target molecule from simpler, often commercially available, starting materials. For Methyl (-)-cis-chrysanthemate, the primary challenge lies in the stereocontrolled formation of the cyclopropane (B1198618) ring with the correct relative and absolute stereochemistry.

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically employed for the reduction of unsaturated functional groups like alkenes, alkynes, and carbonyls. However, its application as a primary method for constructing the core cyclopropane skeleton of chrysanthemic acid is not a widely established or documented strategy in the scientific literature. While hydrogenation is a crucial process in many complex syntheses, established total synthesis routes for chrysanthemates generally rely on other key bond-forming strategies, such as cyclopropanation or building from chiral precursors where the cyclopropane ring is already present or formed through different mechanisms.

The use of naturally abundant and optically pure monoterpenes as starting materials is an attractive strategy for chiral synthesis. The stereocenters present in these natural products can be leveraged to control the stereochemistry of the final product.

The monoterpene (+)-3-carene, which contains a cyclopropane ring within its bicyclic structure, is a prominent starting material for synthesizing chrysanthemic acid isomers. The general approach involves the oxidative cleavage of the cyclohexene (B86901) ring's double bond to unmask or form the necessary functional groups for the side chains, while retaining the core cyclopropane structure.

(+)-Δ3-Carene is another designation for (+)-3-carene. The synthesis pathways from this precursor are among the most explored routes. A key step in this transformation is the ozonolysis of the double bond in (+)-3-carene. tandfonline.comnih.gov This reaction cleaves the six-membered ring, leading to the formation of a keto acid intermediate. tandfonline.com Subsequent chemical transformations can convert this intermediate into key precursors like (-)-cis-dihydrochrysanthemolactone, which can then be elaborated into the desired chrysanthemic acid isomer. tandfonline.com While many of these routes have been optimized for the production of the (+)-trans isomer, the underlying strategy of utilizing the inherent stereochemistry of (+)-3-carene is fundamental. oup.comtandfonline.com

Table 1: Key Transformations in the Synthesis from (+)-3-Carene

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Ozonolysis | Keto acid | Cleavage of the cyclohexene ring |

| 2 | Further Oxidation/Rearrangement | cis-Homocaronic acid | Formation of a key cyclopropane dicarboxylic acid precursor |

| 3 | Reaction with Grignard Reagent | (-)-cis-Dihydrochrysanthemolactone | Precursor for the chrysanthemate side chain |

| 4 | Hydrolysis, Dehydration | Chrysanthemic Acid | Formation of the final acid structure |

Cyclopropanation, the formation of a cyclopropane ring from an alkene, is the most direct and widely used method for synthesizing the chrysanthemate skeleton. The stereoselectivity of this reaction is paramount for producing the desired cis or trans isomer.

A cornerstone of industrial chrysanthemate synthesis is the reaction between a substituted diene and a diazoacetate, catalyzed by a transition metal. Specifically, the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with an alkyl diazoacetate (such as ethyl or methyl diazoacetate) yields the corresponding alkyl chrysanthemate. nih.gov The control of diastereoselectivity (cis vs. trans) is a significant challenge and is highly dependent on the catalyst system employed. nih.gov

Copper and rhodium complexes are the most common catalysts for this transformation. The choice of metal and the structure of the ligands coordinated to it dictate the stereochemical outcome. For instance, certain copper catalysts bearing specifically designed bisoxazoline ligands have been shown to provide high enantioselectivity, although often favoring the trans product. nih.gov Conversely, achieving high cis-selectivity requires different catalytic systems. Research has demonstrated that novel rhodium(I) complexes, such as those with chelating N-heterocyclic iminocarbene ligands, can act as highly cis-selective catalysts for the cyclopropanation of olefins with ethyl diazoacetate, achieving cis-selectivity greater than 99% in some cases. nih.gov This highlights the critical role of catalyst design in directing the reaction toward the less common, but synthetically valuable, cis isomer.

Table 2: Catalyst Influence on Diastereoselectivity in Olefin Cyclopropanation

| Catalyst System | Olefin Substrate | Diazo Reagent | Reported Selectivity Outcome |

| Copper-bisoxazoline complex | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | Enhanced trans-selectivity (trans/cis = 87/13) nih.gov |

| Rh(I) iminocarbene complex | Substituted styrenes | ethyl diazoacetate | Highly cis-selective (up to >99%) nih.gov |

| Palladium(II) Acetate | Various | ethyl diazoacetate | Generally produces mixtures of cis and trans isomers researchgate.net |

| Rhodium(II) carboxylates | Electron-deficient alkenes | aryldiazoacetates | Highly stereoselective, outcome depends on specific catalyst rsc.org |

Cyclopropanation Reactions

Reaction of Ethyl Diazoacetate with 2,5-Dimethyl-2,4-hexadiene

A foundational and widely adopted industrial method for synthesizing the chrysanthemate core structure is the cyclopropanation reaction between a diazoacetate and 2,5-dimethyl-2,4-hexadiene. This process, often referred to as the dimethylhexadiene (B12642583) route, is advantageous due to its short pathway and the relatively low cost of raw materials. The reaction involves the catalytic decomposition of a diazoester, such as ethyl diazoacetate or methyl diazoacetate, to form a carbene intermediate. This carbene then adds across one of the double bonds of 2,5-dimethyl-2,4-hexadiene to form the cyclopropane ring.

The catalysis is typically carried out using copper complexes, such as copper stearate (B1226849), which facilitate the controlled formation of the carbene and its subsequent reaction. The reaction produces a mixture of cis and trans isomers of the alkyl chrysanthemate. The separation of these isomers can be challenging due to their very similar boiling points.

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | Ethyl Diazoacetate | |

| Reactant 2 | 2,5-Dimethyl-2,4-hexadiene | |

| Catalyst | Copper (Cu) based, e.g., Copper Stearate | |

| Solvent | Methylene (B1212753) Chloride | |

| Temperature | Ambient | |

| Reaction Time | ~18 hours |

Stereospecific Cyclopropenic Synthesis

The synthesis of specific stereoisomers of methyl chrysanthemate relies on stereospecific reactions, where the stereochemistry of the reactants dictates the stereochemistry of the product. The addition of a carbene or carbenoid to a double bond is a classic example of a stereospecific pericyclic reaction. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are powerful tools for this purpose.

In these syntheses, the stereochemical control can be achieved by using a chiral substrate, such as a chiral allylic alcohol. The hydroxyl group of the alcohol can coordinate to the metal carbenoid reagent (e.g., an iodomethylzinc species in the Simmons-Smith reaction), directing the delivery of the methylene group to one face of the double bond. This substrate-controlled diastereoselective approach allows for the predictable formation of a specific diastereomer of the cyclopropane product. The facial selectivity of the carbene attack on the alkene is often very high, particularly with (Z)-disubstituted chiral allylic alcohols. This high degree of stereocontrol is crucial for synthesizing enantiomerically pure cyclopropane-containing molecules like Methyl (-)-cis-chrysanthemate.

Syntheses from β,γ-Unsaturated Cyclohexanol

An alternative synthetic strategy for accessing the cis-chrysanthemate structure begins with cyclic precursors, such as derivatives of cyclohexanol. A notable example is the synthesis of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol. This multi-step synthesis demonstrates excellent control over both relative and absolute stereochemistry.

The key transformations in this pathway include:

Regiocontrolled Epoxide Ring Opening: The synthesis begins with a chiral epoxy alcohol. The epoxide ring is opened in a controlled manner to establish the necessary stereocenters.

Diol Mono-oxidation: The resulting diol is selectively oxidized at one of the hydroxyl groups.

Cyclopropanation: The final step involves a transformation that closes the cyclopropane ring, yielding the target chrysanthemic acid structure with the desired cis configuration.

This approach leverages the defined stereochemistry of the cyclic starting material to build the complex stereochemical array of the final product.

Transformations Involving Sulfones and Ylides

Sulfur ylides provide another route for the construction of the cyclopropane ring found in chrysanthemates. These reactions typically involve the addition of the ylide to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the cyclopropane ring. More advanced methods utilizing sulfones have been developed to achieve high stereoselectivity.

A highly efficient and diastereoselective synthesis of a chrysanthemate precursor has been reported using a chiral sulfoxide (B87167). In this method, the α-sulfinyl carbanion derived from a chiral p-tolyl β-(trimethylsilyl)ethyl sulfoxide is reacted with an electrophile like ethyl 4-bromo-4-methylpent-2-enoate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization. The process yields the corresponding cyclopropanecarboxylate (B1236923) as a single diastereomer, which can then be converted to the desired chrysanthemate derivative. The stereochemistry of the reaction is controlled by the chiral sulfoxide auxiliary.

| Reagent Role | Chemical Compound | Key Feature |

|---|---|---|

| Chiral Nucleophile | α-lithio-β-silylethyl sulfoxide | Provides stereocontrol |

| Electrophile | Ethyl 4-bromo-4-methylpent-2-enoate | Forms the backbone of the chrysanthemate |

| Outcome | Cyclopropanecarboxylate | Obtained as a single diastereomer |

Hemisynthesis Approaches

Hemisynthesis, or partial synthesis, utilizes complex, naturally occurring molecules as starting materials for the synthesis of other complex molecules. For chrysanthemates, a valuable and abundant natural precursor is the monoterpene (+)-3-carene, which is available in high optical purity. This approach is advantageous as it circumvents the need for optical resolution, which is often a drawback in total synthesis routes.

The conversion of (+)-3-carene to (+)-trans-chrysanthemic acid involves several key steps:

Oxidative Cleavage: The double bond within the 3-carene (B45970) molecule is cleaved through oxidation, for example, using ozonolysis. This breaks the six-membered ring and generates a keto acid.

Side-Chain Elaboration: The resulting intermediate undergoes a series of transformations to modify the side chains, ultimately forming the isobutenyl group and the carboxyl group required for the chrysanthemate structure.

This hemisynthetic route provides an efficient pathway to optically active chrysanthemic acid, which is a crucial precursor for many potent pyrethroid insecticides.

Stereoselective and Enantioselective Synthesis

Diastereoselective Additions to Carbon-Carbon Double Bonds

Achieving high stereoselectivity in the synthesis of chrysanthemates is critical, as the biological activity of pyrethroids is highly dependent on their stereochemistry. Asymmetric cyclopropanation is a key strategy for achieving this control. This method involves the reaction of a diazoacetate with an alkene in the presence of a chiral catalyst.

Significant progress has been made in the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with diazoacetates using copper catalysts bearing chiral ligands. New bisoxazoline ligands, which are C2-symmetric, have been developed that can induce high levels of both diastereoselectivity (favoring the trans isomer) and enantioselectivity. For instance, copper-bisoxazoline complexes have been shown to catalyze the reaction of tert-butyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, yielding the trans-cyclopropane product with high enantiomeric excess (ee).

| Catalyst System | Reactants | trans/cis Ratio | Enantiomeric Excess (trans) | Reference |

|---|---|---|---|---|

| Copper-bisoxazoline complex | 2,5-dimethyl-2,4-hexadiene + tert-butyl diazoacetate | 87/13 | 96% ee |

The success of these catalysts is attributed to the specific geometry of the chiral ligand, which creates a chiral environment around the copper center. This environment directs the approach of the alkene to the metal-carbene intermediate, favoring the formation of one specific stereoisomer.

Enantioselective Routes via Chiral Intermediates

The asymmetric synthesis of chrysanthemates, including Methyl (-)-cis-chrysanthemate, can be achieved with a high degree of stereocontrol through the use of chiral intermediates. One notable approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed.

Another effective method utilizes chiral sulfoxides. For instance, the reaction of an α-lithio-β-silylethyl sulfoxide with a suitable electrophile can lead to the formation of a cyclopropanecarboxylate as a single diastereomer. This intermediate can then be converted to a chrysanthemate precursor with high enantiomeric purity. This strategy allows for the construction of the cyclopropane ring with excellent control over the stereochemistry at the newly formed chiral centers.

| Method | Chiral Source | Key Transformation | Stereochemical Outcome |

| Chiral Auxiliary | Evans' oxazolidinones | Asymmetric alkylation | High diastereoselectivity |

| Chiral Sulfoxide | p-tolyl β-(trimethylsilyl)ethyl sulfoxide | Cyclopropanation | Single diastereomer formation |

Self-Sensitized Stereoselective Photodecarboxylation

A modern and efficient method for the synthesis of cis-cyclopropanes involves a self-sensitized stereoselective photodecarboxylation. This approach utilizes the electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters. These complexes can be activated by visible light without the need for an external photocatalyst.

In this process, the benzothiazoline (B1199338) reagent serves multiple roles as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid. This methodology allows for the modular and enantioselective synthesis of chiral cis-cyclopropanes from olefinic starting materials. The reaction proceeds via the generation of a radical intermediate from the N-hydroxyphthalimide ester, followed by a stereoselective radical addition to the olefin and subsequent cyclization.

Derivatization and Analog Synthesis

Esterification and Transesterification Studies

Esterification is a fundamental reaction where a carboxylic acid reacts with an alcohol to form an ester and water, typically catalyzed by an acid. Transesterification, on the other hand, involves the conversion of one ester to another by reaction with an alcohol. This process can be catalyzed by either an acid or a base.

In the context of chrysanthemates, transesterification of ethyl chrysanthemate has been achieved in the presence of sodium ethoxide. For Methyl (-)-cis-chrysanthemate, transesterification can be performed under either acidic or basic conditions to yield different esters. Enzymatic catalysis, for example using lipases, also presents a mild and selective method for the transesterification of methyl esters.

| Reaction | Catalyst | Reactants | Product |

| Esterification | Acid (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Ester + Water |

| Transesterification (Basic) | Alkoxide (e.g., NaOCH₂CH₃) | Methyl Ester + Alcohol | New Ester + Methanol (B129727) |

| Transesterification (Acidic) | Acid (e.g., H₂SO₄) | Methyl Ester + Alcohol | New Ester + Methanol |

| Enzymatic Transesterification | Lipase | Methyl Ester + Alcohol | New Ester + Methanol |

Formation of Homochrysanthemates

The formation of homochrysanthemates from chrysanthemic acid derivatives represents a one-carbon homologation. A classic and effective method for such a transformation is the Arndt-Eistert synthesis. This reaction sequence allows for the conversion of a carboxylic acid to its next higher homolog.

The process begins with the conversion of chrysanthemic acid (which can be obtained by hydrolysis of Methyl (-)-cis-chrysanthemate) to its corresponding acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide, to generate a ketene (B1206846). This ketene intermediate is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. If methanol is used as the nucleophile, the corresponding methyl homochrysanthemate would be formed.

Preparation of Dihalovinyl Analogues

The synthesis of dihalovinyl analogues of chrysanthemates is a crucial transformation for the production of certain synthetic pyrethroids. This modification involves the replacement of the isobutenyl group with a dihalovinyl moiety. A common strategy to achieve this is through the oxidative cleavage of the double bond in the chrysanthemic acid side chain.

This is often accomplished by ozonolysis of the chrysanthemic acid derivative, which cleaves the double bond to yield a cyclopropane carboxaldehyde. This aldehyde, specifically an alkyl (1R, cis)-3-formyl-2,2-dimethylcyclopropane carboxylate, can then be subjected to a Wittig-type reaction or a similar olefination protocol with a suitable dihalomethylene phosphorane or a related reagent to install the dihalovinyl group.

Rearrangement Reactions

Rearrangement reactions can be employed to alter the stereochemistry of chrysanthemate esters. A significant example is the epimerization of the cis-isomer to the more thermodynamically stable trans-isomer. This transformation can be effectively catalyzed by Lewis acids.

When an alkyl cis-chrysanthemate is treated with a Lewis acid, such as boron trifluoride-etherate, iron(III) chloride, or aluminum chloride, epimerization occurs at the C3 position of the cyclopropane ring. This process allows for the conversion of the cis-ester into the corresponding trans-ester. This reaction is of particular importance in the synthesis of pyrethroids, where the trans-isomers often exhibit higher insecticidal activity. The reaction can be carried out in a variety of solvents, including saturated hydrocarbons and halogenated aromatic hydrocarbons.

| Lewis Acid Catalyst | Typical Solvent | Outcome |

| Boron trifluoride-etherate | Heptane | cis to trans isomerization |

| Iron(III) chloride | Chlorobenzene | cis to trans isomerization |

| Aluminum chloride | n-Heptane | cis to trans isomerization |

Cyclopropylcarbinyl-Homoallyl Rearrangements

The cyclopropylcarbinyl cation is a key intermediate in the acid-catalyzed rearrangements of chrysanthemate esters. Under thermal acidic conditions, trans-methyl chrysanthemate has been shown to rearrange into various lavandulyl esters. This transformation proceeds through a cyclopropylcarbinyl-homoallyl rearrangement mechanism. rsc.org

Initial protonation of the double bond in the isobutenyl side chain or the ester carbonyl can lead to the formation of a carbocation. This is followed by the cleavage of the cyclopropane ring to form a more stable tertiary carbocation, which is a cyclopropylcarbinyl cation. This cation can then undergo rearrangement to a homoallylic carbocation, which upon reaction with a nucleophile (such as the solvent or the counterion of the acid) or elimination of a proton, yields the rearranged products.

In a study by Crombie et al. (1983), the thermal acid-catalyzed rearrangement of trans-methyl chrysanthemate was investigated. The reaction yielded a mixture of products, including methyl trans-5-methyl-2-propen-2-ylhex-3-enoate and methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate. The formation of these products is consistent with a cyclopropylcarbinyl-homoallyl rearrangement pathway. rsc.org

Further isomerization and dehydration of these initial products can lead to the more stable methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate. The reaction conditions, such as temperature and the nature of the acidic catalyst, can influence the product distribution. rsc.org

It is important to note that while these studies were conducted on the trans-isomer, similar reactivity is expected for the cis-isomer, although the stereochemical outcomes may differ. The conjugated homoallylic system present in the chrysanthemate molecule makes the cyclopropylcarbinyl-homoallyl rearrangement a favorable process under acidic conditions. gla.ac.uk

Table 1: Products of Thermal Acid-Catalyzed Rearrangement of trans-Methyl Chrysanthemate

| Product Name | Structure | Notes |

| Methyl trans-5-methyl-2-propen-2-ylhex-3-enoate | CH3-C(CH3)=CH-CH(C(=CH2)CH3)-COOCH3 | Formed via cyclopropylcarbinyl-homoallyl rearrangement. rsc.org |

| Methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate | CH3-C(CH3)=CH-CH(C(OH)(CH3)2)-COOCH3 | Formed via cyclopropylcarbinyl-homoallyl rearrangement. rsc.org |

| Methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate | CH3-C(CH3)=CH-CH=C(C(CH3)2)-COOCH3 | Stable end product from further isomerization and dehydration. rsc.org |

Lewis Acid and Protonic Acid Mediated Rearrangements

Both Lewis acids and protonic acids can catalyze rearrangements of chrysanthemate esters, but they often lead to different types of products.

Lewis Acid Mediated Rearrangements:

Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride-etherate (BF₃·OEt₂), and iron(III) chloride (FeCl₃), are primarily known to catalyze the epimerization of the C3 position of the cyclopropane ring, converting the cis-isomer to the more stable trans-isomer. This process is discussed in more detail in the epimerization section. While epimerization is the major reaction pathway, other rearrangements can occur, particularly under more forcing conditions.

Protonic Acid Mediated Rearrangements:

Protonic acids, on the other hand, can induce more profound skeletal rearrangements, often involving cleavage of the cyclopropane ring. As discussed in the previous section, thermal acid-catalyzed treatment of chrysanthemic acids can lead to cleavage of the C2-C3 bond of the cyclopropane ring via a homodienyl rsc.orgunamur.be-hydrogen shift, resulting in dienoic acid intermediates. rsc.org These intermediates can then undergo further reactions such as decarboxylation and isomerization.

The work by Crombie et al. also demonstrated that under acidic conditions at room temperature, trans-methyl chrysanthemate rearranges to lavandulyl esters. rsc.org This indicates that even under milder conditions, protonic acids can initiate the cyclopropylcarbinyl-homoallyl rearrangement.

Furthermore, acid methanolysis of trans-methyl chrysanthemate has been shown to yield products resulting from the addition of methanol across the isobutenyl double bond, alongside rearrangement products. This highlights the competition between different reaction pathways under protonic acid catalysis. rsc.org

The nature of the acid and the reaction conditions play a crucial role in determining the outcome of the reaction. For instance, treatment of trans-chrysanthemic acid with pyridine (B92270) hydrochloride at high temperatures leads to a complex mixture of products arising from different modes of cyclopropane ring cleavage. rsc.org

Table 2: Comparison of Lewis Acid and Protonic Acid Mediated Transformations

| Catalyst Type | Primary Transformation | Secondary Transformations |

| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | C3 Epimerization (cis to trans) | Skeletal rearrangements (under forcing conditions) |

| Protonic Acids (e.g., HCl, H₂SO₄) | Cyclopropylcarbinyl-homoallyl rearrangement | Cyclopropane ring cleavage, addition to the double bond, isomerization |

Epimerization Studies

The epimerization of the C3 stereocenter of the cyclopropane ring in chrysanthemate esters is a well-studied and synthetically important transformation. The conversion of the cis-isomer to the thermodynamically more stable trans-isomer is often a desired step in the synthesis of certain pyrethroid insecticides. This transformation is typically achieved using Lewis acids.

A patented process describes a method for the epimerization of alkyl chrysanthemates by contacting a cis-ester or a mixture of cis- and trans-esters with a Lewis acid. The preferred Lewis acids for this purpose are boron trifluoride-etherate, iron(III) chloride, and aluminum chloride. The reaction is typically carried out in an inert solvent, such as a saturated hydrocarbon (e.g., heptane) or a halogenated aromatic hydrocarbon.

The efficiency of the epimerization can be influenced by the specific Lewis acid used, the reaction temperature, and the reaction time. For example, treating a mixture of methyl chrysanthemate (containing both cis and trans forms) with aluminum chloride in n-heptane at 70°C for one hour significantly increases the proportion of the trans-isomer.

Table 3: Lewis Acid-Catalyzed Epimerization of Methyl Chrysanthemate

| Lewis Acid | Initial cis/trans Ratio | Final cis/trans Ratio | Reaction Conditions |

| Aluminum Chloride (AlCl₃) | 34.8% cis / 65.2% trans | 7.7% cis / 92.3% trans | 70°C, 1 hour, n-heptane |

The mechanism of this epimerization is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the ester group. This coordination polarizes the C1-C2 bond of the cyclopropane ring, facilitating its temporary cleavage. The resulting carbocationic intermediate can then undergo rotation around the C2-C3 bond, followed by ring closure to form the more stable trans-isomer.

Stereochemistry and Isomerism in Methyl Cis Chrysanthemate Research

Configurational Isomerism: cis- vs. trans-Relationships

Configurational isomerism in methyl chrysanthemate is determined by the spatial arrangement of the substituents on the cyclopropane (B1198618) ring. edubull.com The cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. purdue.edu This difference in geometry arises from the restricted rotation around the carbon-carbon bonds within the cyclopropane ring. wikipedia.orglibretexts.org

In the cis isomer, the carboxyl group (or its methyl ester derivative) and the isobutenyl group are on the same side of the ring. khanacademy.org Conversely, in the trans isomer, these groups are on opposite sides. khanacademy.org This structural difference leads to distinct physical and chemical properties. wikipedia.orgiitg.ac.in For instance, trans isomers of chrysanthemic acid derivatives are generally more thermodynamically stable due to reduced steric strain between the bulky substituents. wikipedia.org

The separation of cis and trans isomers can be challenging due to their similar physical properties, such as close boiling points. google.com However, methods have been developed to separate them, often involving hydrolysis of the esters to the corresponding acids, followed by techniques that exploit the differing solubilities or the potential for the cis-isomer to form a lactone. google.com It has been noted that under certain alkaline conditions, alkyl trans-chrysanthemate can be hydrolyzed more readily than the corresponding cis-isomer, providing a basis for separation. google.com

The absolute configurations of the four stereoisomers of chrysanthemic acid are as follows:

(+)-cis: (1R, 3S) google.com

(-)-cis: (1S, 3R) wikipedia.org

(+)-trans: (1R, 3R) google.com

(-)-trans: (1S, 3S) google.com

Methyl (-)-cis-chrysanthemate, therefore, has the (1S, 3R) absolute configuration.

Table 1: Properties of Chrysanthemic Acid Isomers

| Isomer | Absolute Configuration | Common Name |

|---|---|---|

| (+)-cis-Chrysanthemic acid | (1R, 3S) | Not specified |

| (-)-cis-Chrysanthemic acid | (1S, 3R) | Not specified |

| (+)-trans-Chrysanthemic acid | (1R, 3R) | d-trans-Chrysanthemic acid |

| (-)-trans-Chrysanthemic acid | (1S, 3S) | l-trans-Chrysanthemic acid |

Enantiomeric Purity and Optical Activity

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in the study of chiral molecules like methyl (-)-cis-chrysanthemate. wikipedia.org It quantifies the degree to which one enantiomer is present in a sample in greater amounts than the other. wikipedia.org A pure sample of methyl (-)-cis-chrysanthemate would have an enantiomeric excess of 100%.

The optical activity of a chiral compound is its ability to rotate the plane of plane-polarized light. pressbooks.publibretexts.org This property is measured using a polarimeter, and the extent and direction of rotation are characteristic of the specific enantiomer. pressbooks.pub The designation "(-)" in methyl (-)-cis-chrysanthemate indicates that it is levorotatory, meaning it rotates the plane of polarized light counterclockwise. iitg.ac.in Its enantiomer, methyl (+)-cis-chrysanthemate, would be dextrorotatory, rotating light clockwise by the same magnitude under identical conditions. pressbooks.pub

The determination of the enantiomeric purity of chrysanthemate esters is crucial for both research and industrial applications. One established method involves the formation of diastereomeric esters by reacting the chrysanthemic acid mixture with a chiral alcohol, such as l-menthol (B7771125). tandfonline.com These resulting diastereomers have different physical properties and can be separated and quantified using techniques like gas chromatography. tandfonline.com The ratio of the diastereomers then reflects the enantiomeric composition of the original acid mixture. tandfonline.com

It is important to note that the sign of optical rotation (dextrorotatory or levorotatory) does not have a simple, direct correlation with the absolute configuration (R/S notation) of the stereocenters. pressbooks.pub

Stereospecificity in Synthetic Pathways

The synthesis of a specific stereoisomer like methyl (-)-cis-chrysanthemate requires stereospecific or stereoselective methods. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The synthesis of (±)-cis-chrysanthemic acid has been achieved through stereospecific total synthesis routes, for example, via an alicyclic Claisen rearrangement. psu.edu

Many synthetic routes to chrysanthemates produce a mixture of cis and trans isomers. google.com For instance, the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with an alkyl diazoacetate is a common method for producing the cyclopropane ring of chrysanthemates, but it typically yields a mixture of cis and trans isomers. google.comacs.org Subsequent separation or isomerization is then necessary to obtain the desired isomer. google.com

Stereoselective syntheses, which favor the formation of one stereoisomer over others, are highly desirable. For example, a stereoselective synthesis of trans-chrysanthemic acid has been developed that involves the reduction of an allenic cyclopropane intermediate. rsc.org The choice of reagents and reaction conditions can significantly influence the stereochemical outcome of a synthetic pathway.

Chiral Catalysis and Asymmetric Induction

Chiral catalysis is a powerful tool for achieving asymmetric induction, which is the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. nih.gov This approach is central to the efficient synthesis of enantiomerically pure compounds like methyl (-)-cis-chrysanthemate.

In the synthesis of chrysanthemates, copper catalysts bearing chiral ligands have been extensively studied for the cyclopropanation reaction between a diene and a diazoacetate. acs.orgnih.gov A notable example is the use of Aratani's catalyst, a C1-symmetric salicylaldimine-copper complex, in the asymmetric synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester. nih.govacs.org Theoretical studies have shown that in such systems, the alkoxycarbonyl carbene complex intermediate is intrinsically chiral, and this chirality is transmitted to the product through intramolecular interactions like hydrogen bonding within the catalyst-substrate complex. acs.orgnih.govacs.org

The choice of the chiral ligand and the reaction conditions can influence both the diastereoselectivity (cis vs. trans) and the enantioselectivity of the cyclopropanation. acs.org For instance, the bulkiness of the ester group on the diazoacetate can affect the diastereo- and enantioselectivity of the reaction. acs.org

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of chrysanthemate esters has a profound impact on their molecular interactions, particularly their biological activity. These esters are the acidic components of pyrethroids, a major class of insecticides. asianpubs.org The insecticidal efficacy of pyrethroids is highly dependent on the stereoisomeric form of the chrysanthemate moiety.

Generally, the (+)-trans isomers of pyrethroids exhibit the highest insecticidal activity, while the corresponding (-)-trans, (+)-cis, and (-)-cis isomers are often significantly less potent. google.comtandfonline.com This stereoselectivity in biological activity arises from the specific three-dimensional shape of the molecule, which dictates how well it can bind to its target site in the insect's nervous system. The precise fit between the insecticide molecule and its receptor is crucial for its neurotoxic effect. Even small changes in the spatial arrangement of atoms, such as the difference between cis and trans isomers or between enantiomers, can dramatically alter this interaction and, consequently, the biological activity.

The different stereoisomers can also exhibit different behaviors in other molecular interactions, such as their metabolism by enzymes or their environmental degradation pathways. This underscores the critical importance of controlling stereochemistry in the design and synthesis of effective and safe agrochemicals based on the chrysanthemate scaffold.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Comparative Analysis of cis- and trans-Isomers on Biological Response

The spatial arrangement of the substituents on the cyclopropane (B1198618) ring, specifically the orientation of the ester group relative to the isobutenyl side chain, gives rise to cis- and trans-isomers of chrysanthemates. The biological activity of these isomers can differ significantly, although the trend is not always consistent across all insect species and testing conditions.

Generally, pyrethroids derived from the trans-isomer of chrysanthemic acid exhibit higher insecticidal activity than their cis-counterparts. google.com This has been a guiding principle in the commercial production of many pyrethroid insecticides, where the trans-isomer is often favored. google.com However, there are exceptions where the cis-isomers show comparable or even greater potency. For instance, in the case of phenoxybenzyl pyrethroids, the cis-isomers are often more toxic to insects than the trans-isomers. researchgate.net The relative efficacy of cis- and trans-isomers can also be influenced by the specific alcohol moiety esterified with the chrysanthemic acid.

The difference in activity between the two isomers is attributed to how they fit into the binding site on the voltage-gated sodium channel. The specific three-dimensional shape of the molecule is crucial for optimal interaction. Furthermore, the metabolism of the isomers within the insect can differ. For example, studies on prallethrin, a related pyrethroid, have shown that the trans-isomer is more readily cleaved by esterases and excreted to a greater extent in the urine of rats compared to the cis-isomer. federalregister.gov While this is a mammalian study, it highlights that metabolic pathways can differentiate between the isomers, which could also be a factor in their insecticidal potency.

Role of Cyclopropane Ring Substituents

The substituents on the cyclopropane ring are fundamental to the insecticidal activity of chrysanthemates. The presence and orientation of the methyl and isobutenyl groups play a crucial role in the molecule's ability to bind to its target.

While the cis-methyl group is essential, the substituents on the other carbon of the cyclopropane ring, namely the trans-methyl and trans-isobutenyl groups, significantly enhance the toxic activity. oup.com The gem-dimethyl group (two methyl groups on the same carbon) is a common feature in many natural products and is known to contribute to target engagement and potency through van der Waals interactions and by restricting the molecule to a bioactive conformation. nih.gov The isobutenyl side chain is also believed to be indispensable for high insecticidal activity, a belief that has driven much of the synthetic efforts in developing new pyrethroids. nih.gov

Influence of Ester Moiety and Side Chains

The ester linkage is a central feature of pyrethroid insecticides, and the nature of the alcohol moiety that forms the ester with chrysanthemic acid has a profound impact on the compound's activity and properties. While the acid part (chrysanthemic acid) is responsible for the characteristic action, the alcohol part modulates the potency, spectrum of activity, and metabolic stability of the resulting pyrethroid.

For Methyl (-)-cis-chrysanthemate, the alcohol moiety is methanol (B129727). The small size of the methyl group in the ester moiety generally results in lower insecticidal activity compared to more complex alcohol moieties found in commercial pyrethroids like allethrin (B1665230) or permethrin. nih.govmdpi.com The development of synthetic pyrethroids has largely focused on modifying the alcohol component to enhance efficacy. For example, the introduction of a 3-phenoxybenzyl alcohol or an α-cyano-3-phenoxybenzyl alcohol moiety can dramatically increase insecticidal potency. nih.gov

Steric and Electronic Effects on Activity

The biological activity of Methyl (-)-cis-chrysanthemate and related pyrethroids is governed by a combination of steric and electronic factors. These properties determine how well the molecule fits into its target binding site and the nature of the intermolecular interactions that occur.

The interplay between steric and electronic properties is crucial. For instance, the introduction of an α-cyano group in the alcohol moiety of some pyrethroids (Type II pyrethroids) not only alters the steric bulk but also significantly changes the electronic properties of that part of the molecule, leading to a different mode of action at the sodium channel compared to pyrethroids without this group (Type I). nih.gov

Modeling Approaches in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For pyrethroids, QSAR models have been developed to understand the key molecular features responsible for their insecticidal potency and to aid in the design of new, more effective compounds.

These modeling approaches typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netnih.gov

Commonly used molecular descriptors in pyrethroid QSAR studies include:

Physicochemical properties: such as lipophilicity (logP), which is important for transport to the target site. nih.gov

Electronic parameters: such as Hammett's sigma (σ) and Taft's sigma* (σ*) constants, which describe the electron-donating or -withdrawing nature of substituents. nih.gov

Steric descriptors: like molecular volume and shape indices, which quantify the size and three-dimensional structure of the molecule. nih.gov

Quantum chemical descriptors: calculated using methods like quantum mechanics to describe properties such as partial atomic charges and superdelocalizabilities. researchgate.net

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to pyrethroids. researchgate.net These methods consider the three-dimensional arrangement of the molecules and can provide insights into the steric and electrostatic fields around the molecules that are favorable for high activity. The goal of these modeling studies is to develop a "pharmacophore," which is the three-dimensional arrangement of essential groups required for biological activity. researchgate.netnih.gov

Differentiating Structural Requirements for Knockdown and Lethal Activity in Methyl (-)-cis-chrysanthemate Analogs

The insecticidal action of pyrethroids, including derivatives of methyl (-)-cis-chrysanthemate, manifests as two distinct physiological effects: a rapid, paralytic effect known as knockdown, and subsequent mortality, or lethal activity. While related, the structural attributes of these molecules that optimize each of these effects are not identical. A nuanced understanding of the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) reveals that specific modifications to the chrysanthemate scaffold can selectively enhance either knockdown potency or lethality.

In contrast, lethal activity is more intricately linked to the specific interactions between the pyrethroid and the sodium channel. The binding affinity and the ability of the compound to induce a prolonged opening of the sodium channel are critical determinants of its killing power. This is where the specific stereochemistry and electronic properties of the molecule become paramount.

A significant differentiator between knockdown and lethal activity lies in the alcohol moiety of the pyrethroid ester. The presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety is a well-established feature that dramatically enhances lethal toxicity, classifying these compounds as Type II pyrethroids. This group is thought to increase the binding affinity of the molecule to the sodium channel, leading to a more persistent disruption of nerve function and ultimately, death. Type I pyrethroids, which lack this α-cyano group, generally exhibit a more pronounced knockdown effect relative to their lethal activity.

Furthermore, the stereochemistry of the chrysanthemic acid portion of the molecule plays a crucial role. The (1R)-cis configuration at the cyclopropane ring is generally associated with higher insecticidal activity. However, the precise impact of stereoisomerism can differ between knockdown and lethal effects, suggesting that the binding pockets on the sodium channel may have distinct conformational requirements for initiating the paralytic versus the lethal cascade.

To illustrate the differentiation in structural requirements, consider the following hypothetical data based on typical SAR findings for chrysanthemate analogs, where modifications are made to the alcohol moiety.

| Compound | Modification to Alcohol Moiety | Knockdown Time (KT50, min) | Lethal Dose (LD50, µg/insect) | Primary Effect |

|---|---|---|---|---|

| Analog A | Unsubstituted Benzyl Alcohol | 5 | 2.5 | Balanced |

| Analog B | 4-Fluoro-3-phenoxybenzyl Alcohol | 4 | 1.8 | Slightly Enhanced Lethality |

| Analog C | α-Cyano-3-phenoxybenzyl Alcohol | 8 | 0.5 | Significantly Enhanced Lethality |

| Analog D | Pentafluorobenzyl Alcohol | 3 | 3.0 | Enhanced Knockdown |

In this illustrative data, the introduction of an α-cyano group (Analog C) significantly decreases the LD50, indicating a substantial increase in lethal activity, while slightly increasing the knockdown time. Conversely, the use of a highly lipophilic pentafluorobenzyl group (Analog D) results in the fastest knockdown (lowest KT50) but a higher LD50, suggesting a preference for knockdown over lethal effect.

Metabolism and Biodegradation Studies

Enzymatic Hydrolysis by Esterases

The ester linkage in Methyl (-)-cis-chrysanthemate is a primary target for enzymatic cleavage by esterases, a class of hydrolase enzymes. This reaction breaks the ester bond, yielding chrysanthemic acid and methanol (B129727). This hydrolysis is a key detoxification step, as the resulting carboxylic acid is generally less toxic than the parent ester. Porcine liver esterase (PLE) has been shown to efficiently hydrolyze racemic mixtures of methyl chrysanthemate. nih.gov

Enzymatic hydrolysis of chrysanthemate esters often exhibits a high degree of stereoselectivity, where the enzyme preferentially acts on one stereoisomer over another. While some microbial esterases, such as those from Trichoderma sp., have been found to hydrolyze methyl chrysanthemate non-stereoselectively, others show distinct preferences. nih.gov For instance, porcine liver esterase (PLE) demonstrates a higher efficiency in hydrolyzing the cis-isomer from a mixture containing all four stereoisomers of methyl chrysanthemate. nih.gov

In studies involving the closely related ethyl chrysanthemate, the esterase from the bacterium Arthrobacter globiformis showed strict stereoselectivity, hydrolyzing the (+)-trans-ester to produce optically pure (+)-trans-chrysanthemic acid. nih.gov This highlights that the stereochemical outcome of the hydrolysis is highly dependent on the specific enzyme and the substrate's isomeric form. The selectivity of these enzymes is crucial for the industrial production of optically active chrysanthemic acids, which are valuable precursors for potent synthetic pyrethroid insecticides.

Microorganisms play a pivotal role in the biodegradation of chrysanthemate esters through the production of extracellular or intracellular esterases. Extensive screening of microbial strains has identified several with the ability to hydrolyze these compounds. In one study, 31 out of over 228 microbial strains from culture collections were found to possess the ability to hydrolyze ethyl chrysanthemate. nih.gov

Arthrobacter globiformis has been identified as a particularly effective microorganism for the stereoselective hydrolysis of chrysanthemate esters. nih.gov Conversely, other microorganisms like Trichoderma sp. have been shown to perform non-stereoselective hydrolysis of methyl chrysanthemate. nih.gov The use of whole-cell biocatalysts from microorganisms is an advantageous approach for biotransformation, offering a more sustainable and environmentally friendly alternative to chemical synthesis methods. researchgate.netnih.gov The process of microbial biotransformation can be used to generate specific, high-value isomers of chrysanthemic acid. nih.gov

The efficiency of enzymatic hydrolysis is influenced by various physicochemical parameters. For the esterase produced by A. globiformis, optimization of the culture medium was found to be crucial for maximizing enzyme production. Soluble starch was identified as the most effective carbon source for inducing hydrolytic activity. nih.gov

Furthermore, the reaction conditions for the hydrolysis itself have been optimized. The optimal pH and temperature for the hydrolysis of ethyl chrysanthemate by the esterase from A. globiformis were determined to be pH 10 and 55°C, respectively. nih.gov Efforts to improve enzyme activity have also included chemical mutagenesis of the microbial strain. A mutant strain of A. globiformis, designated SC-6-98-28, was developed with a 2.5-fold enhancement in hydrolytic activity compared to the parent strain. nih.gov

| Parameter | Optimal Value |

|---|---|

| pH | 10.0 |

| Temperature | 55°C |

| Carbon Source for Production | Soluble Starch |

Oxidative Metabolism by Microsomal Enzymes

In addition to hydrolysis, Methyl (-)-cis-chrysanthemate undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) monooxygenase system located in the liver microsomes of mammals. nih.govnih.govdoi.orgnih.gov This metabolic pathway is particularly important for cis-isomers of chrysanthemates, which are generally more resistant to enzymatic hydrolysis than their trans-counterparts. nih.govinchem.org The oxidative reactions increase the polarity of the molecule, facilitating its subsequent conjugation and excretion. Both rat and human hepatic microsomes have been shown to metabolize pyrethroids through oxidative processes. nih.govdoi.org Several human P450 isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, are active in metabolizing various pyrethroids. nih.govdoi.org

The chemical structure of the chrysanthemate moiety offers several potential sites for oxidative attack by microsomal enzymes. The primary locations for oxidation are the methyl groups on the cyclopropane (B1198618) ring and the isobutenyl side chain. nih.govwho.int

Key oxidative transformations include:

Hydroxylation of the gem-dimethyl group: One of the two methyl groups on the cyclopropane ring can be oxidized to a hydroxymethyl group.

Oxidation of the isobutenyl side chain: The trans-methyl group of the isobutenyl moiety is a major site for oxidation. who.int This can lead to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid, resulting in chrysanthemic dicarboxylic acid. who.int

Epoxidation: The double bond in the isobutenyl group can be oxidized to form an epoxide. acs.org

These oxidative modifications result in a variety of metabolites that are more water-soluble than the parent compound.

| Location | Type of Oxidation | Resulting Functional Group |

|---|---|---|

| gem-Dimethyl Group (Cyclopropane Ring) | Hydroxylation | Hydroxymethyl (-CH₂OH) |

| trans-Methyl Group (Isobutenyl Chain) | Hydroxylation | Hydroxymethyl (-CH₂OH) |

| trans-Methyl Group (Isobutenyl Chain) | Further Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Double Bond (Isobutenyl Chain) | Epoxidation | Epoxide |

Following Phase I metabolism (hydrolysis and oxidation), the resulting metabolites of Methyl (-)-cis-chrysanthemate, which now possess functional groups like carboxyl and hydroxyl groups, undergo Phase II conjugation reactions. nih.gov These reactions further increase the water solubility of the metabolites, preparing them for elimination from the body, primarily via urine. researchgate.net

The main conjugation pathways for pyrethroid metabolites are:

Glucuronidation: The hydroxyl and carboxyl groups of the metabolites can be conjugated with glucuronic acid. nih.govnih.gov This is a common pathway for detoxifying xenobiotics. The presence of these conjugates is confirmed in analytical methods that use enzymes like β-glucuronidase to cleave them before measurement. nih.gov

Sulfation: Phenolic and alcoholic metabolites can be conjugated with sulfate. nih.govnih.gov

Amino Acid Conjugation: The chrysanthemic acid moiety, once liberated by hydrolysis, can be conjugated with amino acids, such as glycine. nih.govnih.gov

These conjugated products are highly polar and are readily excreted, preventing the accumulation of the parent compound or its active metabolites in tissues. researchgate.net

Comparative Metabolic Studies

The metabolism of Methyl (-)-cis-chrysanthemate, a key component of many synthetic pyrethroid insecticides, varies significantly across different organisms. These differences in metabolic pathways are fundamental to understanding the selective toxicity of pyrethroids, being highly toxic to insects but much less so to mammals. The primary routes of metabolism involve enzymatic hydrolysis of the ester linkage and oxidation of various parts of the molecule.

Detoxification Mechanisms in Different Organisms

The detoxification of chrysanthemate esters, including the methyl ester, is primarily accomplished through two major enzyme systems: esterases and cytochrome P450 monooxygenases. The relative importance of these pathways differs between organisms, contributing to the selective toxicity of these compounds.

In mammals, the detoxification of pyrethroids is rapid and efficient. The metabolism of tetramethrin, a pyrethroid containing the chrysanthemate moiety, has been studied in rats. For the cis-isomer of tetramethrin, fecal excretion was the major route of elimination, accounting for 66-91% of the administered dose, while urine accounted for 9-31% nih.gov. This suggests that the cis-isomer is less readily absorbed or more efficiently eliminated through bile. The primary metabolites identified were sulphonate derivatives in the feces, and alcohols, dicarboxylic acids, and reduced metabolites in the urine, indicating extensive oxidative metabolism nih.gov. Mammalian liver microsomes contain esterases that can hydrolyze the ester bond of pyrethroids, but the cis-isomers are generally more resistant to this hydrolysis than the trans-isomers.

In contrast, insects also possess esterases and mixed-function oxidases for detoxification, but the activity and substrate specificity of these enzymes can differ significantly from their mammalian counterparts. While specific data for Methyl (-)-cis-chrysanthemate is limited, studies on related pyrethroids indicate that insects can metabolize these compounds through both hydrolysis and oxidation. However, the rate of detoxification is often slower in insects compared to mammals, leading to the accumulation of the toxic parent compound at the target site, the sodium channels of nerve cells. The natural insecticide pyrethrin I, an ester of (+)-trans-chrysanthemic acid, is effectively detoxified by hydrolysis in the digestive system of mammals, contributing to its low mammalian toxicity nih.gov.

The table below summarizes the key differences in the detoxification mechanisms of chrysanthemate esters in insects and mammals, based on studies of related pyrethroids.

| Organism | Primary Detoxification Pathway for cis-Isomers | Key Enzymes | Major Excretion Route for cis-Isomers |

| Mammals (e.g., Rats) | Oxidative Metabolism | Cytochrome P450 monooxygenases | Feces |

| Insects | Oxidative Metabolism and slower Hydrolysis | Cytochrome P450 monooxygenases, Esterases | Malpighian tubules (insect equivalent of kidneys) |

Selective Action and Metabolism

The selective toxicity of pyrethroids, including esters of chrysanthemic acid, is largely attributed to the differential rates and pathways of metabolism between insects and mammals. Mammals generally metabolize pyrethroids much more rapidly than insects.

Ester hydrolysis is a critical detoxification pathway, and its rate is highly dependent on the stereochemistry of the chrysanthemate ester. Trans-isomers of chrysanthemate esters are typically hydrolyzed much faster by mammalian esterases than the corresponding cis-isomers. This resistance of cis-isomers to hydrolysis means that oxidative metabolism by cytochrome P450 enzymes becomes the more dominant detoxification route for these compounds in mammals nih.gov.

The following table outlines the metabolic characteristics that contribute to the selective action of chrysanthemate esters.

| Feature | Mammals | Insects |

| Rate of Metabolism | Rapid | Slower |

| Primary Metabolic Route for cis-Isomers | Oxidation | Oxidation and slower hydrolysis |

| Esterase Activity towards cis-Isomers | Generally low | Variable, often lower than for trans-isomers |

| Result | Efficient detoxification and low toxicity | Slower detoxification and high toxicity |

Structure-Biodegradability Relationships

The biodegradability of Methyl (-)-cis-chrysanthemate is intrinsically linked to its chemical structure, particularly the ester linkage and the stereochemistry of the cyclopropane ring. Biodegradation in the environment is primarily carried out by microorganisms, which utilize enzymes to break down the compound.

The ester bond is a key site for initial microbial attack, leading to the formation of chrysanthemic acid and methanol. The rate and extent of this hydrolysis can be influenced by the stereochemistry of the molecule. While some studies on microbial degradation of pyrethroids have shown that both cis and trans isomers can be degraded, the relative rates can differ. For instance, some soil microorganisms can hydrolyze the ester linkage of pyrethroids, initiating the degradation process.

Environmental Fate and Chemical Persistence Studies

Photodegradation Pathways and Kinetics

Exposure to sunlight is a significant factor in the degradation of Methyl (-)-cis-chrysanthemate in the environment. The natural pyrethrins (B594832), from which the structure of chrysanthemates is derived, are known for their rapid breakdown upon exposure to light and air, a property that makes them environmentally non-persistent. nih.gov Synthetic pyrethroids, which are esters of chrysanthemic acid, also undergo photodegradation, although their stability to light can vary depending on their specific chemical structure.

Stability in Various Environmental Matrices (e.g., aqueous solutions)

The stability of Methyl (-)-cis-chrysanthemate in environmental matrices, particularly in aqueous solutions, is largely determined by the rate of hydrolysis of its ester bond. The hydrolysis of esters is a pH-dependent process, with rates generally increasing under both acidic and alkaline conditions.

Studies on the hydrolysis of related chrysanthemic acid esters, such as ethyl chrysanthemate, have provided insights into the expected behavior of the methyl ester. For instance, the enzymatic hydrolysis of ethyl chrysanthemate has been shown to be influenced by pH, with optimal activity observed under alkaline conditions. This suggests that the chemical hydrolysis of Methyl (-)-cis-chrysanthemate in natural waters will be significantly affected by the ambient pH. In general, ester hydrolysis breaks the compound down into its constituent alcohol (methanol) and carboxylic acid (chrysanthemic acid). The rate of this reaction is also temperature-dependent, with higher temperatures generally leading to faster degradation.

The persistence of Methyl (-)-cis-chrysanthemate in soil and sediment will be influenced by its sorption to organic matter and clay particles, as well as by microbial activity. While not strictly a measure of chemical stability, biodegradation by soil microorganisms is a crucial pathway for the ultimate removal of this compound from the environment.

Pathways of Chemical Transformation and Degradation Products

The chemical transformation of Methyl (-)-cis-chrysanthemate in the environment leads to the formation of several degradation products. The principal pathways of transformation are hydrolysis and photodegradation, which can act independently or in concert.

Hydrolysis: The primary degradation pathway in aqueous environments is the hydrolysis of the ester linkage, yielding methanol (B129727) and (-)-cis-chrysanthemic acid.

Photodegradation: Under the influence of sunlight, several transformation pathways can be initiated. These include:

Isomerization: Photo-induced isomerization can lead to the formation of the corresponding trans-isomer, Methyl (+)-trans-chrysanthemate.

Ester Cleavage: Similar to hydrolysis, photolytic cleavage of the ester bond results in the formation of chrysanthemic acid and a methyl radical.

Oxidation: The isobutenyl side chain is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

Analysis of degradation products of related pyrethroid insecticides using techniques like gas chromatography-mass spectrometry (GC-MS) has identified chrysanthemic acid and its derivatives as common transformation products. unamur.be The ultimate fate of these degradation products involves further breakdown into smaller molecules and eventually mineralization to carbon dioxide and water.

Below is a table summarizing the expected primary degradation products of Methyl (-)-cis-chrysanthemate in the environment.

| Degradation Pathway | Primary Degradation Products |

| Hydrolysis | (-)-cis-Chrysanthemic acid, Methanol |

| Photodegradation | Methyl (+)-trans-chrysanthemate, (-)-cis-Chrysanthemic acid, Oxidation products of the isobutenyl group |

It is important to note that the specific distribution and concentration of these degradation products will depend on the prevailing environmental conditions, including pH, temperature, light intensity, and the presence of other reactive species.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and analysis of the various isomers of chrysanthemic acid and its esters. Gas chromatography and high-performance liquid chromatography are particularly powerful tools in this regard, especially when coupled with chiral stationary phases.

Gas chromatography (GC) is a valuable method for determining the ratio of cis- and trans-isomers in a sample of methyl chrysanthemate. tandfonline.comgoogle.com The separation of these geometric isomers is typically achieved on capillary columns, where the more volatile trans-isomer generally elutes before the cis-isomer. mdpi.com The relative peak areas in the resulting chromatogram can be used to quantify the isomeric ratio. tandfonline.com For instance, a gas chromatography analysis of a racemic ethyl chrysanthemate sample showed an isomeric ratio of 6.2% cis and 93.8% trans by weight. google.com In another example, analysis of methyl chrysanthemate revealed a composition of 7.7% cis and 92.3% trans forms. google.com

While GC is effective for separating geometric isomers, the resolution of enantiomers (optical isomers) often requires derivatization to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com For example, the diastereoisomeric esters of chrysanthemic acid formed with l-menthol (B7771125) have been successfully separated on a QF-1 coated Chromosorb W column. tandfonline.com However, it is important to note that under certain conditions, such as during esterification or the GC analysis itself, isomerization can occur, potentially altering the original isomer ratio. tandfonline.com

Table 1: Gas Chromatography Data for Isomer Ratio Determination of Chrysanthemate Esters

| Compound | Isomer Ratio (cis:trans) | Reference |

|---|---|---|

| Racemic ethyl chrysanthemate | 6.2 : 93.8 | google.com |

| Racemic ethyl chrysanthemate | 34.1 : 65.9 | google.com |

| Methyl chrysanthemate | 7.7 : 92.3 | google.com |

High-performance liquid chromatography (HPLC) is a premier technique for the direct separation of enantiomers of chiral compounds like chrysanthemic acid and its esters, a process known as optical resolution. nih.govmdpi.com This method is crucial for obtaining enantiomerically pure forms of the compound, which is often necessary as different enantiomers can exhibit distinct biological activities. hplc.eu The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

The success of the enantioseparation is influenced by several factors, including the choice of the chiral stationary phase and the composition of the mobile phase. mdpi.com For chrysanthemic acid, a terguride-based chiral stationary phase has been shown to be effective, with isomers having the (1R) configuration consistently eluting before those with the (1S) configuration. nih.gov The pH of the mobile phase can significantly affect the elution sequence of the cis- and trans-isomers, although it does not alter the enantioselectivity. nih.gov

The application of chiral-phase columns in both GC and HPLC is fundamental to the successful resolution of the stereoisomers of methyl chrysanthemate. mdpi.comgcms.cz A wide variety of chiral stationary phases (CSPs) are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), being particularly versatile and widely used. windows.netunife.it These CSPs can be modified with various functional groups to enhance their enantioselective properties. unife.it

For example, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are two common chiral selectors that have demonstrated broad applicability in separating a wide range of racemic compounds. windows.net The choice of the specific chiral column and the mobile phase conditions are critical and often require systematic screening to achieve optimal separation. mdpi.com Pirkle-type chiral stationary phases, which are covalently bonded to the silica (B1680970) support, offer excellent durability and the ability to invert the elution order of enantiomers by using a column with the opposite absolute configuration. hplc.eu

Table 2: Chiral Stationary Phases for Resolution of Chiral Compounds

| Chiral Stationary Phase Type | Examples | Applications | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralpak) | Broad enantioseparation of various compounds | unife.it |

| Protein-based | Cellobiohydrolase (CBH) | Separation of basic drugs | unife.it |

| Macrocyclic Glycopeptides | Vancomycin-based (e.g., CHIROBIOTIC V) | Separation of neutral, polar, and ionic compounds | sigmaaldrich.com |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Methyl (-)-cis-chrysanthemate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and stereochemistry of organic molecules, including Methyl (-)-cis-chrysanthemate. oup.comlibretexts.org ¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule through chemical shifts, and the connectivity of atoms through spin-spin coupling. libretexts.org

The relative stereochemistry (cis or trans) of the substituents on the cyclopropane (B1198618) ring can be determined by analyzing the coupling constants (J values) between the cyclopropyl (B3062369) protons. oup.com Generally, the coupling constant between cis protons is larger than that between trans protons. Furthermore, the chemical shifts of the methyl groups on the cyclopropane ring can also provide stereochemical information. semanticscholar.org Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to establish through-space proximity between protons, further aiding in the assignment of stereochemistry. libretexts.org

Table 3: Representative ¹H NMR Chemical Shift Ranges for Key Protons

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| Methyl Protons (CH₃) | 0.8 - 1.5 | Singlet or Doublet | Chemical shift depends on the specific methyl group and its environment. | semanticscholar.org |

| Methylene (B1212753) Protons (CH₂) | 1.0 - 2.5 | Multiplet | Complex splitting patterns due to coupling with neighboring protons. | libretexts.org |

| Methine Proton (CH) adjacent to Ester | 2.0 - 3.0 | Multiplet | Chemical shift is influenced by the ester group. | libretexts.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.eduoregonstate.edu The IR spectrum of Methyl (-)-cis-chrysanthemate will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. libretexts.org

The most prominent and easily identifiable peak will be the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. openstax.org The presence of the carbon-carbon double bond (C=C) in the isobutenyl side chain will give rise to a stretching vibration around 1640-1680 cm⁻¹. libretexts.org Additionally, the C-H stretching vibrations of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹, and C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ range. libretexts.orgopenstax.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the specific molecule, which can be useful for comparison with a known standard. oregonstate.edu

Table 4: Key Infrared Absorption Frequencies for Methyl (-)-cis-chrysanthemate

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Ester | C=O stretch | 1735 - 1750 | Strong | openstax.org |

| Alkene | C=C stretch | 1640 - 1680 | Medium to Weak | libretexts.org |

| Alkane | C-H stretch | 2850 - 3000 | Strong | libretexts.orgopenstax.org |

| Ester | C-O stretch | 1000 - 1300 | Strong | libretexts.orgopenstax.org |

Mass Spectrometry for Structural Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of Methyl (-)-cis-chrysanthemate, electron ionization mass spectrometry (EI-MS) provides critical data for structural confirmation.

Upon entering the mass spectrometer, the Methyl (-)-cis-chrysanthemate molecule is bombarded with high-energy electrons, causing one electron to be ejected, forming a positively charged molecular ion (M•+). This molecular ion is energetically unstable and undergoes fragmentation through various pathways, breaking into smaller, characteristic charged fragments and neutral radicals. Only the charged fragments are detected and plotted on a mass spectrum according to their mass-to-charge ratio (m/z).

The fragmentation of Methyl (-)-cis-chrysanthemate is dictated by its functional groups: the methyl ester, the cyclopropane ring, and the isobutenyl side chain. The primary fragmentation events are predicted to be:

Alpha Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. Loss of the methoxy (B1213986) radical (•OCH3) results in a stable acylium ion.

Loss of the Ester Group: Fragmentation can occur on the other side of the carbonyl, leading to the loss of the entire methoxycarbonyl group or related fragments.

Cyclopropane Ring Opening: The strained three-membered ring can cleave, leading to a variety of fragment ions.

Cleavage of the Isobutenyl Side Chain: The bond between the cyclopropane ring and the side chain can break, or fragmentation can occur within the side chain itself.

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure. The precise mass of the molecular ion confirms its elemental composition, while the specific m/z values of the fragments correspond to predictable pieces of the molecule, acting as a structural fingerprint.

| m/z Value | Proposed Fragment Ion | Structural Representation of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 182 | [M]•+ (Molecular Ion) | C11H18O2•+ | Parent molecule after loss of one electron. |

| 151 | [M - •OCH3]+ | C10H15O+ | Alpha cleavage with loss of the methoxy radical. |

| 123 | [M - •COOCH3]+ | C9H15+ | Loss of the entire methoxycarbonyl radical. |

| 107 | [C8H11]+ | C8H11+ | Complex rearrangement and fragmentation involving the ring and side chain. |

| 81 | [C6H9]+ | C6H9+ | Fragment corresponding to the chrysanthemoyl core after significant rearrangement. |

Kinetic Studies in Micro-Flow Platforms

Micro-flow platforms, or microreactors, have emerged as invaluable tools for studying chemical reaction kinetics. nih.gov Their high surface-area-to-volume ratio allows for superior heat and mass transfer, precise temperature control, and enhanced safety, especially when dealing with unstable reagents like diazo compounds. nih.gov These features enable the acquisition of high-quality kinetic data that is often difficult to obtain in conventional batch reactors. rug.nl

A pertinent case study involves the synthesis of the closely related compound, ethyl chrysanthemate, via the cyclopropanation reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene (B125384) in a micro-flow system. nih.govsciprofiles.com This research provides a robust framework for understanding the kinetics applicable to Methyl (-)-cis-chrysanthemate synthesis.

In the study, a micro-flow platform was used to investigate the kinetic characteristics of the reaction catalyzed by a complex of copper stearate (B1226849) and phenylhydrazine. nih.gov The researchers established a simplified reaction network that accounted for the formation of the main product (ethyl chrysanthemate) as well as key by-products like dimers (diethyl fumarate (B1241708) and diethyl maleate). This approach allowed for the development of a quantitative kinetic model capable of predicting reaction yield and efficiency under a wide range of operating conditions. nih.gov

The use of the microreactor enabled the systematic study of reaction parameters such as temperature and residence time. nih.gov For instance, experiments were conducted at temperatures ranging from 110 °C to 140 °C with residence times of less than one minute. nih.gov The data collected allowed the researchers to build a model that accurately predicted the reaction outcomes, showing, for example, that complete conversion of ethyl diazoacetate could be achieved within 1 minute under these conditions. nih.gov The model also successfully predicted yields for semi-batch experiments conducted at lower temperatures (60-70 °C) over longer periods (3 hours), demonstrating its broad applicability. nih.gov Such kinetic models are crucial for process optimization, enabling the fine-tuning of reaction conditions to maximize product yield and minimize by-product formation.

| Parameter | Range Studied in Micro-Flow System | Key Finding |

|---|---|---|

| Temperature | 110 °C to 140 °C | Reaction rates are highly dependent on temperature. |

| Residence Time | < 1 minute | Complete conversion of the diazo compound is achievable in a short time frame. nih.gov |

| Reactant Concentration | Varied | The kinetic model accurately describes results across different concentration ranges. nih.gov |

| Product Yield (EC) | Model-dependent | The developed kinetic model can predict the yield of ethyl chrysanthemate with high accuracy. nih.gov |

Mechanistic Studies of Biological Activity

Interaction with Sodium Channels in Nervous Systems

The primary target of Methyl (-)-cis-chrysanthemate and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nervous systems of target organisms. These channels are crucial for the initiation and propagation of action potentials in neurons. The interaction of pyrethroids with these channels leads to a disruption of normal nerve function.

Pyrethroids bind to the VGSC and modify its gating kinetics, specifically by slowing down or preventing the channel from inactivating and deactivating. Normally, after opening to allow an influx of sodium ions that depolarizes the nerve membrane, the channel quickly inactivates and then closes (deactivates) to allow the membrane to repolarize. Pyrethroid binding stabilizes the open state of the channel, leading to a prolonged influx of sodium ions. This results in a long-lasting depolarizing afterpotential, which causes repetitive firing of the neuron. This hyperexcitability of the nervous system ultimately leads to paralysis and death of the insect.

Studies on various pyrethroids have identified two general types of effects on sodium channels:

Type I Pyrethroids: (e.g., permethrin, allethrin) which, like Methyl (-)-cis-chrysanthemate, lack an α-cyano group. They typically cause rapidly activating modified currents that partially inactivate during a short depolarization. This action leads to the characteristic repetitive firing of neurons.

Type II Pyrethroids: (e.g., deltamethrin, cypermethrin) which possess an α-cyano group. They induce a more persistent channel opening, with currents that activate more slowly and show little to no inactivation. This results in a longer-lasting membrane depolarization and nerve conduction block without the initial repetitive firing seen with Type I compounds.

Molecular Basis of Action in Target Organisms